(but-3-en-1-yl)hydrazine dihydrochloride
Description
Overview of Hydrazine (B178648) Derivatives in Organic Synthesis
Hydrazine (N₂H₄) and its organic derivatives are a cornerstone of modern organic synthesis, prized for their utility as potent nucleophiles, reducing agents, and versatile precursors for a vast array of molecular structures. researchgate.net These compounds, characterized by a nitrogen-nitrogen single bond, are instrumental in the construction of carbon-nitrogen bonds, which are fundamental to countless biologically active molecules and materials. wikipedia.org
One of the most classic applications of hydrazines is their reaction with aldehydes and ketones to form hydrazones. wikipedia.orgyoutube.com This condensation reaction is not only a reliable method for the characterization of carbonyl compounds but also serves as the entry point to further important transformations, such as the Wolff-Kishner reduction, which converts a carbonyl group into a methylene (B1212753) group. youtube.com
Furthermore, hydrazine derivatives are indispensable building blocks in heterocyclic chemistry. researchgate.netmdpi.com The N-N bond is a key structural motif in many pharmaceutical and agricultural agents, and substituted hydrazines are frequently used to synthesize nitrogen-containing ring systems like pyrazoles, pyridazines, and indazoles. mdpi.comrsc.org The development of advanced synthetic methods, including transition-metal-catalyzed cross-coupling reactions and biocatalytic processes, has greatly expanded the scope and efficiency of preparing complex, substituted hydrazines and their subsequent products. researchgate.netorganic-chemistry.org
Significance of (but-3-en-1-yl)hydrazine dihydrochloride (B599025) as a Hydrazine Salt and Functionalized Intermediate
(But-3-en-1-yl)hydrazine dihydrochloride stands out as a bifunctional building block, possessing two distinct reactive centers within its structure: the hydrazine moiety and a terminal alkene. This dual functionality makes it a highly valuable intermediate in multi-step organic synthesis.
The compound is supplied as a dihydrochloride salt. Hydrazines are basic compounds and readily form solid, stable salts with mineral acids. aston.ac.uk This salt formation is a common and effective strategy for improving the handling, storage, and stability of hydrazine derivatives, which can be volatile or unstable as free bases. aston.ac.uk The hydrochloride salt can be easily neutralized in a reaction mixture to release the reactive free hydrazine when needed. youtube.com
As a functionalized intermediate, its synthetic utility is twofold:
Hydrazine Reactivity : The primary amino group of the hydrazine can participate in all its characteristic reactions. This includes the formation of hydrazones with carbonyl compounds, acylation to form hydrazides, and its use as a precursor for various heterocyclic systems. wikipedia.orgmdpi.com
Alkenyl Reactivity : The terminal butenyl group (a C=C double bond) provides a second site for chemical modification. This alkene can undergo a wide range of reactions common to this functional group, including catalytic hydrogenation to the corresponding saturated alkyl chain, hydrohalogenation, or more advanced palladium-catalyzed cross-coupling reactions to form more complex carbon skeletons. youtube.comyoutube.com
This combination allows chemists to either protect one group while reacting the other or to devise tandem or sequential reactions that utilize both functional groups, enabling the efficient construction of complex target molecules.
Historical Perspective on the Synthesis and Reactivity of Hydrazines
The study of hydrazine chemistry has a rich history dating back to the 19th century. The timeline below highlights key milestones in the discovery and development of hydrazine and its derivatives.
| Year | Scientist(s) | Discovery/Contribution | Significance |
| 1875 | Emil Fischer | First synthesized an organic hydrazine derivative, phenylhydrazine (B124118). wikipedia.org | Opened the door to the study of a new class of organic nitrogen compounds and their reactions. |
| 1887 | Theodor Curtius | First synthesized hydrazine itself, in the form of hydrazine sulfate. wikipedia.org | Provided access to the parent compound, although in salt form and not yet pure. |
| 1895 | Lobry de Bruyn | Prepared pure, anhydrous hydrazine for the first time. wikipedia.org | Allowed for the detailed study of the physical and chemical properties of the pure substance. |
| 1907 | Friedrich Raschig | Developed the Olin Raschig process, an industrial method for hydrazine production from ammonia (B1221849) and sodium hypochlorite. | Enabled large-scale, economic production of hydrazine, paving the way for its industrial applications. |
| WWII | German Engineers | Used hydrazine hydrate (B1144303) as a component in rocket fuel for the Messerschmitt Me 163B fighter plane. | Marked the beginning of hydrazine's significant role as a high-energy propellant. |
These foundational discoveries established hydrazine as a compound of both academic interest and significant industrial and technological importance, from its use in the synthesis of pharmaceuticals to its application in aerospace. researchgate.net
Current Research Landscape Pertaining to Alkenyl-Substituted Hydrazines and their Salts
Contemporary research continues to explore the vast potential of functionalized hydrazines. The focus has shifted towards developing highly selective and efficient synthetic methods to create and utilize complex hydrazine derivatives. For alkenyl-substituted hydrazines, research is particularly active in the following areas:
Catalysis and Cross-Coupling: Modern organometallic chemistry has provided powerful tools for the selective functionalization of molecules containing alkene groups. Palladium-catalyzed reactions, for instance, are used to couple alkenyl hydrazones with aryl halides, creating complex diene systems. unc.edu This allows for the precise construction of carbon-carbon bonds, a central challenge in organic synthesis.
Heterocyclic Synthesis: Alkenyl hydrazines and their corresponding hydrazones are key precursors in cycloaddition and cyclization reactions. They are used to build important heterocyclic scaffolds like tetrahydropyridazines, which are present in numerous biologically active molecules. rsc.org Research focuses on controlling the stereochemistry and substitution patterns of these ring systems.
Biocatalysis: The drive for greener and more selective chemistry has led to the use of enzymes in synthesis. Engineered imine reductases (IREDs) have been developed for the enantioselective reduction of hydrazones, providing a sustainable and highly specific route to chiral hydrazine-containing motifs that are common in pharmaceuticals. researchgate.net
Development of Novel Reagents: The synthesis of new, strategically functionalized hydrazines, including those with alkenyl groups, provides novel building blocks for drug discovery and materials science. researchgate.netchemscene.com These intermediates are designed to streamline the synthesis of complex targets by incorporating multiple reactive handles in a single, stable molecule.
Structure
3D Structure of Parent
Properties
CAS No. |
2624141-92-8 |
|---|---|
Molecular Formula |
C4H12Cl2N2 |
Molecular Weight |
159.05 g/mol |
IUPAC Name |
but-3-enylhydrazine;dihydrochloride |
InChI |
InChI=1S/C4H10N2.2ClH/c1-2-3-4-6-5;;/h2,6H,1,3-5H2;2*1H |
InChI Key |
FGNQRHQNHUQLDH-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCNN.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of but 3 En 1 Yl Hydrazine Dihydrochloride
Nucleophilic Reactivity of the Hydrazine (B178648) Moiety
The hydrazine group in (but-3-en-1-yl)hydrazine is a potent nucleophile, readily participating in reactions with electrophilic centers. Its reactivity is particularly evident in condensation reactions with carbonyl compounds.
Condensation Reactions with Carbonyl Compounds (Aldehydes and Ketones) to Form (but-3-en-1-yl)hydrazones
(But-3-en-1-yl)hydrazine readily reacts with aldehydes and ketones in a condensation reaction to yield the corresponding (but-3-en-1-yl)hydrazones. wikipedia.orgquimicaorganica.org This reaction is a cornerstone of hydrazine chemistry, involving the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon. numberanalytics.com The initial attack forms a tetrahedral intermediate, which then undergoes dehydration to form the stable C=N double bond of the hydrazone. quimicaorganica.orgnumberanalytics.com
The reaction is typically catalyzed by acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the hydrazine. quimicaorganica.orgresearchgate.net The general mechanism can be summarized in the following steps:
Protonation of the carbonyl group.
Nucleophilic attack by the primary amine of the hydrazine.
Proton transfer from the nitrogen to the oxygen.
Elimination of a water molecule to form the hydrazone. numberanalytics.com
This transformation is not only a fundamental synthetic tool but also finds applications in various fields, from the synthesis of complex organic molecules to bioconjugation strategies. wikipedia.orgnih.gov When the hydrazine is unsubstituted, the resulting hydrazone can potentially react with a second equivalent of the carbonyl compound to form an azine. wikipedia.org
Table 1: Examples of Hydrazone Formation from Various Hydrazines and Carbonyl Compounds This table illustrates the general reactivity pattern of hydrazines with carbonyl compounds, which is analogous to the behavior of (but-3-en-1-yl)hydrazine.
| Hydrazine Reactant | Carbonyl Reactant | Product |
|---|---|---|
| Hydrazine | Aldehyde/Ketone | Hydrazone |
| Phenylhydrazine (B124118) | Reducing Sugar | Osazone |
| N,N-dialkylhydrazine | Aldehyde/Ketone | N,N-dialkylhydrazone |
Reaction Kinetics and Equilibrium Studies of Hydrazone Formation
The formation of hydrazones is a reversible process, and the position of the equilibrium is influenced by factors such as pH and the structure of the reactants. ljmu.ac.uk Kinetic studies have revealed that the rate of hydrazone formation is significantly affected by the electronic and steric properties of both the hydrazine and the carbonyl compound. nih.gov
Generally, the reaction is fastest at a slightly acidic pH (around 4-5). quimicaorganica.org At this pH, there is a sufficient concentration of the protonated carbonyl compound to accelerate the reaction, while a significant portion of the hydrazine remains in its more nucleophilic, unprotonated form. At very low pH, the hydrazine is fully protonated, reducing its nucleophilicity and slowing the reaction. At neutral or basic pH, the lack of acid catalysis can also lead to slower reaction rates, although certain structural features in the reactants can accelerate the reaction even without external catalysts. nih.gov
Research has shown that the presence of neighboring acid/base groups within the carbonyl or hydrazine reactant can lead to accelerated rates of hydrazone formation at neutral pH. nih.gov Steric hindrance around the carbonyl group can decrease the reaction rate. For instance, a 7.5-fold decrease in rate was observed for the reaction of pivaldehyde compared to butyraldehyde (B50154) with phenylhydrazine. nih.gov The rate-determining step is often the dehydration of the tetrahedral intermediate. numberanalytics.com
Table 2: Factors Influencing Hydrazone Formation Kinetics
| Factor | Effect on Reaction Rate | Rationale |
|---|---|---|
| pH | Optimal around 4-5 | Balances carbonyl activation and hydrazine nucleophilicity. quimicaorganica.org |
| Neighboring Acid/Base Groups | Accelerates rate at neutral pH | Internal catalysis of proton transfer. nih.govljmu.ac.uk |
| Steric Hindrance | Decreases rate | Hinders nucleophilic attack on the carbonyl carbon. nih.gov |
| Hydrazine Concentration | Can influence product distribution | An excess of hydrazine can favor reduction of the carbonyl over condensation. uchile.cl |
Participation of the But-3-en-1-yl Alkene in Organic Transformations
The terminal alkene of the but-3-en-1-yl group provides a site for a variety of organic transformations, allowing for further functionalization and the construction of more complex molecular architectures.
Addition Reactions to the Alkene Functionality
The double bond of the but-3-en-1-yl group is susceptible to a range of addition reactions. youtube.com These reactions allow for the introduction of various functional groups across the double bond. Common addition reactions include:
Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond.
Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) to form a haloalkane.
Hydration: The acid-catalyzed addition of water to form an alcohol.
Hydroboration-Oxidation: An anti-Markovnikov addition of water across the double bond. youtube.com
The regioselectivity of these additions is governed by electronic and steric factors, as described by Markovnikov's rule and its exceptions. These reactions provide pathways to convert the terminal alkene into a variety of other functional groups, significantly expanding the synthetic utility of (but-3-en-1-yl)hydrazine derivatives. The nucleophilic conjugate addition of thiols, amines, or alcohols to activated alkynes is another well-established addition reaction. acs.org
Olefin Metathesis and Related Transformations
Olefin metathesis is a powerful reaction for the formation of new carbon-carbon double bonds. nih.gov The terminal alkene of the but-3-en-1-yl group makes it a suitable substrate for various types of olefin metathesis reactions, including:
Cross-Metathesis (CM): Reaction with another alkene to form a new, substituted alkene.
Ring-Closing Metathesis (RCM): If the molecule contains another alkene, RCM can be used to form a cyclic compound.
Ring-Opening Metathesis Polymerization (ROMP): If reacted with a cyclic alkene, the but-3-en-1-yl group can initiate polymerization.
Modern ruthenium-based catalysts are often used for these transformations due to their high functional group tolerance, which is crucial when a reactive hydrazine or hydrazone moiety is present in the molecule. nih.gov These catalysts can operate under mild conditions and are compatible with a wide range of functional groups including amides, alcohols, and carboxylic acids. nih.gov The metathesis of internal olefins, such as 2-pentene, has also been explored using catalyst systems composed of tungsten or molybdenum halides and alkyllithium. google.com
Influence of Acidic Conditions and Counterions on Reactivity
The dihydrochloride (B599025) salt form of (but-3-en-1-yl)hydrazine significantly impacts its reactivity. The protonation of the hydrazine nitrogens reduces their nucleophilicity, often necessitating the use of a base to liberate the free hydrazine for reaction.
The reaction of phenylhydrazine hydrochloride with a metal-diketone complex in water yielded both pyrazole (B372694) and dihydropyrazole, whereas the free phenylhydrazine favored the dihydropyrazole product. nih.gov This suggests that the acidic conditions generated by the hydrochloride salt can influence the reaction pathway and product distribution. In some cases, acidic conditions are intentionally used to catalyze condensation reactions, such as in the traditional synthesis of 1,3,5-trisubstituted pyrazoles from hydrazines and diketones. nih.gov
Catalyst Design and Evaluation for Reactions Involving (but-3-en-1-yl)hydrazine dihydrochloride
Catalysis plays a crucial role in many reactions involving hydrazines for heterocycle synthesis. Catalysts can enhance reaction rates, improve yields, and control selectivity.
Metal Catalysis:
Palladium: Pd2(dba)3 has been used as a reactant and likely has catalytic activity in the synthesis of pyrazoles and dihydropyrazoles from phenylhydrazine hydrochloride. nih.gov
Copper: Copper catalysts, such as copper triflate nih.gov and Cu2O organic-chemistry.org, have been employed for the synthesis of pyrazoles under acid-free conditions. Copper chloride has been used in a cyclization reaction of hydrazine with enediynones to produce pyrazolo[1,5-a]pyridines. rsc.org
Rhodium: Rhodium catalysts have been used for the multicomponent synthesis of pyrazoles from enaminones, hydrazine hydrochlorides, and alkynes. rsc.org
Acid/Base Catalysis:
Acid catalysts, such as glacial acetic acid, are often used in the synthesis of pyrazolines from chalcones and hydrazine hydrochlorides. acs.org
Bases are frequently required to deprotonate hydrazine salts to their more reactive free base form.
The design and evaluation of catalysts for reactions with this compound would involve screening different metal complexes, ligands, and reaction conditions to optimize the synthesis of the desired heterocyclic product. The choice of catalyst can influence not only the reaction efficiency but also the regioselectivity and stereoselectivity of the cyclization.
Transition Metal-Catalyzed Reactions
The reactivity of this compound in transition metal-catalyzed transformations is an area of growing interest, primarily focusing on intramolecular cyclization reactions to construct nitrogen-containing heterocyclic scaffolds. These reactions leverage the dual functionality of the molecule: the nucleophilic hydrazine moiety and the reactive butenyl group. While specific studies on this compound are limited, research on analogous unsaturated hydrazones provides significant insights into its potential catalytic transformations.
A notable area of investigation is the aminocyclization of unsaturated hydrazones, which can be seen as derivatives of (but-3-en-1-yl)hydrazine. For instance, manganese and cobalt catalysts have been effectively employed in the cyclization of unsaturated hydrazones to afford a variety of functionalized pyrazolines. nih.gov In these reactions, a key step involves the formation of a hydrazonyl radical, which then undergoes an intramolecular cyclization onto the alkene.
Under aerobic conditions with a manganese catalyst, the reaction can lead to the formation of pyrazoline and tetrahydropyridazine alcohols. nih.gov Conversely, the use of a cobalt-salen catalyst has been shown to selectively produce pyrazoline aldehydes. nih.gov These transformations highlight the potential of first-row transition metals to catalyze complex cyclizations under relatively mild conditions. The general mechanism is believed to involve the generation of a nitrogen-centered radical from the hydrazine derivative, which then attacks the intramolecular double bond.
The following table summarizes representative conditions and outcomes for the transition metal-catalyzed cyclization of unsaturated hydrazones, which can be considered analogous to potential reactions of (but-3-en-1-yl)hydrazine derivatives.
| Catalyst System | Oxidant/Additive | Product Type | Reference |
| Mn(dpm)₃ | O₂ | Pyrazoline/Tetrahydropyridazine Alcohols | nih.gov |
| Co(salen) | - | Pyrazoline Aldehydes | nih.gov |
| Cu(I) | O₂ | Pyrazolines (mixture of aldehydes, alcohols, and hydroperoxides) | nih.gov |
These findings suggest that (but-3-en-1-yl)hydrazine, likely after conversion to a corresponding hydrazone, could be a viable substrate for similar transition metal-catalyzed intramolecular cyclizations to yield valuable pyrazolidine (B1218672) or tetrahydropyridazine derivatives. The choice of metal and reaction conditions would be crucial in directing the selectivity towards a desired functionalized product.
Organocatalysis in Hydrazine-Mediated Transformations
Organocatalysis offers a powerful, metal-free alternative for activating substrates and facilitating a wide range of chemical transformations. In the context of hydrazine-containing molecules, organocatalysis often revolves around the formation of reactive intermediates such as enamines or iminium ions. While specific organocatalytic reactions involving this compound are not extensively documented in the literature, the principles of organocatalysis allow for the postulation of several potential reaction pathways.
One plausible activation strategy involves the reaction of the hydrazine moiety with a chiral secondary amine catalyst, such as a derivative of proline, to form a chiral enamine or a related nucleophilic species after condensation with a carbonyl compound. This activated intermediate could then participate in various asymmetric transformations.
A hypothetical organocatalytic application could involve an intramolecular Michael addition. Upon conversion of the hydrazine to a suitable nucleophilic species by an organocatalyst, the terminal double bond of the butenyl group could act as a Michael acceptor. This would lead to the formation of a cyclic product, with the stereochemistry being controlled by the chiral catalyst.
The general steps for such a hypothetical transformation could be:
Reaction of (but-3-en-1-yl)hydrazine (or a derivative) with a chiral organocatalyst.
Formation of a reactive nucleophilic intermediate.
Intramolecular attack of the nucleophile onto the butenyl moiety.
Protonation and catalyst regeneration to yield a chiral cyclic hydrazine derivative.
While experimental data for this compound in organocatalytic reactions is scarce, the broader field of organocatalysis with unsaturated systems suggests that such transformations are feasible and represent a promising area for future research. The development of such reactions would provide an attractive, metal-free method for the synthesis of enantiomerically enriched nitrogen-containing heterocycles.
Applications of but 3 En 1 Yl Hydrazine Dihydrochloride in Organic Synthesis
As a Versatile Building Block for Functionalized Hydrazones
(But-3-en-1-yl)hydrazine dihydrochloride (B599025) serves as a key starting material for the synthesis of a wide array of functionalized hydrazones. The condensation reaction between the hydrazine (B178648) and various aldehydes or ketones proceeds readily, often under mild conditions, to yield the corresponding (but-3-en-1-yl)hydrazones. The presence of the butenyl group in these hydrazones provides a handle for further chemical modifications, expanding their synthetic utility.
These functionalized hydrazones are not merely intermediates but are themselves valuable compounds with potential applications in various fields of chemistry. The general synthetic route to these hydrazones is depicted below:
General Synthesis of (but-3-en-1-yl)hydrazones
| Reactant 1 | Reactant 2 | Product |
|---|
The reactivity of the double bond in the butenyl moiety can be exploited in various subsequent reactions, such as addition reactions, metathesis, or polymerization, to create a diverse library of complex molecules.
Role in the Construction of Nitrogen-Containing Heterocyclic Scaffolds
One of the most significant applications of (but-3-en-1-yl)hydrazine dihydrochloride is in the synthesis of nitrogen-containing heterocycles. These structural motifs are prevalent in many biologically active compounds and functional materials.
Synthesis of Pyrazoles and Pyrazoline-Fused Systems
This compound is a key reagent in the synthesis of pyrazoles and their partially saturated analogs, pyrazolines. The classical approach involves the condensation of the hydrazine with 1,3-dicarbonyl compounds or their synthetic equivalents. nih.govrsc.orgnih.govorganic-chemistry.org The terminal alkene of the butenyl group can then participate in further cyclization reactions, leading to the formation of pyrazoline-fused systems.
A notable example involves the reaction of chalcones (1,3-diaryl-2-propen-1-ones) with hydrazine derivatives to form pyrazolines. elifesciences.org For instance, a chalcone (B49325) bearing a but-3-en-1-yloxy substituent has been shown to react with hydrazine to form the corresponding pyrazoline. elifesciences.org This suggests that (but-3-en-1-yl)hydrazine would react similarly, with the butenyl group being an integral part of the final pyrazoline structure. The reaction of a chalcone with hydrazine hydrate (B1144303) in the presence of acetic acid is a common method for synthesizing 1,3,5-triaryl-2-pyrazolines. elifesciences.org
Table 1: Synthesis of Pyrazoline Derivatives from Chalcones and Hydrazine
| Chalcone Derivative | Reagents | Product | Yield (%) | Reference |
| 1-(4-(But-3-en-1-yloxy)-3-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | Hydrazine hydrate, Acetic acid | 1-(5-(4-(But-3-en-1-yloxy)–3-methoxyphenyl)–3-(3,4,5-trimethoxyphenyl)–4,5-dihydro-1H-pyrazol-1-yl)ethanone | 50.8 - 82.4 | elifesciences.org |
This reaction highlights the utility of the butenyl moiety in creating functionalized pyrazoline scaffolds. The terminal double bond remains available for post-synthetic modifications, allowing for the generation of diverse molecular libraries. Furthermore, pyrazoline-fused tricyclic systems can be synthesized from the reaction of 3-arylidenechromanones or 3-arylidene-1-thiochromanones with hydrazine. semanticscholar.org
Preparation of Functionalized 1,2,3-Triazole Derivatives
The synthesis of 1,2,3-triazoles, another important class of nitrogen-containing heterocycles, can be achieved using precursors derived from (but-3-en-1-yl)hydrazine. nih.gov While direct reaction of the hydrazine to form the triazole ring is less common, the butenyl group can be chemically transformed into an azide (B81097) or an alkyne. These functionalized derivatives can then participate in well-established cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), to construct the 1,2,3-triazole ring. beilstein-journals.orgnih.gov
For example, the terminal alkene of (but-3-en-1-yl)hydrazine can be converted to an azide. The resulting azido-hydrazine can then be reacted with a terminal alkyne in the presence of a copper(I) catalyst to yield a 1,4-disubstituted 1,2,3-triazole. This approach allows for the introduction of the butenylhydrazine moiety into a triazole-containing scaffold.
Formation of Complex Polycyclic Architectures
The dual reactivity of this compound makes it a valuable tool for the construction of complex polycyclic architectures. The hydrazine functionality can be used to form an initial heterocyclic ring, such as a pyrazole (B372694) or a pyridazine, and the pendant butenyl group can then undergo a subsequent intramolecular cyclization reaction. This tandem reaction sequence can lead to the rapid assembly of intricate, three-dimensional molecular frameworks.
Utilization in Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are a powerful tool in modern organic synthesis. This compound is an ideal candidate for use in MCRs. rsc.orgrsc.org Its hydrazine moiety can participate in the formation of various heterocyclic cores, while the butenyl group can either remain as a functional handle for further diversification or participate in the MCR itself.
For example, a pseudo-five-component reaction for the synthesis of 4,4′-(arylmethylene)bis(3-methyl-1H-pyrazol-5-ol) derivatives involves the reaction of ethyl acetoacetate, hydrazine hydrate, and an aromatic aldehyde. rsc.org The use of (but-3-en-1-yl)hydrazine in such a reaction would lead to the formation of pyrazole rings bearing the butenyl substituent.
Precursor for Advanced Organic Materials
The ability of this compound to participate in polymerization reactions, through its terminal alkene functionality, makes it a promising precursor for the synthesis of advanced organic materials. nih.govresearchgate.net For instance, polymers incorporating the (but-3-en-1-yl)hydrazone moiety can be prepared. These polymers can exhibit interesting properties and can be further modified through the reactive hydrazone group.
Hydrazide-linked polymers have been synthesized by reacting hydrazine with acyl chlorides. researchgate.net Similarly, polymerization of the butenyl group of (but-3-en-1-yl)hydrazine derivatives could lead to novel polymeric materials with pendant hydrazine or hydrazone functionalities. These functional groups can be used for cross-linking, surface modification, or for the chelation of metal ions.
Theoretical and Computational Studies of but 3 En 1 Yl Hydrazine Dihydrochloride
Quantum Chemical Calculations
Quantum chemical calculations provide fundamental insights into the electronic nature and geometry of molecules. For (but-3-en-1-yl)hydrazine dihydrochloride (B599025), these methods can elucidate the effects of protonation on the hydrazine (B178648) group and the interplay between the alkyl chain and the reactive functionalities.
Density Functional Theory (DFT) Studies on Optimized Geometries and Electronic Structure
The geometry of (but-3-en-1-yl)hydrazine dihydrochloride would be optimized to find the lowest energy conformation. The protonation of both nitrogen atoms in the hydrazine moiety to form the dihydrochloride salt significantly influences the electronic distribution. The positive charges on the nitrogen atoms will have a strong inductive effect, withdrawing electron density from the adjacent carbon atoms. This, in turn, can affect the reactivity of the but-3-en-1-yl chain.
DFT calculations on similar hydrazine derivatives have been performed to understand their structure and reactivity. For instance, studies on the decomposition of hydrazine and its derivatives often employ DFT to calculate bond dissociation energies and reaction enthalpies. mdpi.comresearchgate.net These calculations typically use functionals like B3LYP in conjunction with basis sets such as 6-311G(d,p) or aug-cc-pVTZ to achieve a balance between computational cost and accuracy. researchgate.netasianpubs.org
A hypothetical DFT study on this compound would likely reveal the following:
Bond Lengths and Angles: The N-N bond length in the protonated hydrazine core would be slightly longer compared to neutral hydrazine due to electrostatic repulsion between the adjacent positive charges. The C-N bond length would also be influenced by the electron-withdrawing nature of the -NH2NH3²⁺ group.
Charge Distribution: Mulliken or Natural Bond Orbital (NBO) analysis would show a significant positive charge localized on the nitrogen atoms and a polarization of the C-N bond. colab.ws This charge distribution is critical for understanding the molecule's interaction with other reagents and solvents.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound from a DFT Calculation
| Parameter | Predicted Value | Comparison with Neutral Hydrazine |
| N-N Bond Length | ~1.47 Å | Longer than ~1.45 Å in N₂H₄ |
| C-N Bond Length | ~1.49 Å | Shorter than a typical C-N single bond |
| C=C Bond Length | ~1.34 Å | Typical for a terminal alkene |
| Dihedral Angle (H-N-N-H) | ~180° (trans) | Different from the gauche conformation of N₂H₄ |
Note: These are estimated values based on general chemical principles and data from analogous systems.
Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Reactivity Descriptors
The Frontier Molecular Orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.netmdpi.com
For this compound, the protonation of the hydrazine moiety would significantly lower the energy of the HOMO, which would be primarily localized on the nitrogen atoms in the neutral form. In the dihydrochloride salt, the HOMO is more likely to be associated with the π-orbital of the C=C double bond. The LUMO would likely be centered on the antibonding orbitals of the C-N and N-N bonds.
From the HOMO and LUMO energies, various reactivity descriptors can be calculated: mdpi.com
Ionization Potential (I) ≈ -E_HOMO
Electron Affinity (A) ≈ -E_LUMO
Chemical Hardness (η) = (I - A) / 2
Chemical Potential (μ) = -(I + A) / 2
Electrophilicity Index (ω) = μ² / (2η)
Table 2: Predicted Reactivity Descriptors for this compound
| Descriptor | Predicted Trend | Implication for Reactivity |
| HOMO Energy | Low | Poor electron donor |
| LUMO Energy | Low | Good electron acceptor |
| HOMO-LUMO Gap | Large | High kinetic stability |
| Electrophilicity Index | High | Likely to act as an electrophile |
Note: These trends are qualitative and based on the expected electronic effects of protonation.
Conformational Analysis of the But-3-en-1-yl Moiety and Hydrazine Core
For the but-3-en-1-yl group, the key dihedral angles are around the C1-C2 and C2-C3 bonds. The rotation around these bonds will lead to various staggered and eclipsed conformations. The most stable conformers will minimize steric hindrance between the substituents. The gauche and anti conformations around the C1-C2 bond will be particularly important. fccc.edu
The hydrazine core in the dihydrochloride form is expected to adopt a trans conformation to minimize the electrostatic repulsion between the two positively charged nitrogen centers, in contrast to the gauche conformation of neutral hydrazine. researchgate.net
Computational methods can be used to map the potential energy surface as a function of the dihedral angles, revealing the energy barriers for interconversion between different conformers. Studies on similar aliphatic chains provide a basis for predicting the preferred conformations. acs.org
Computational Modeling of Reaction Mechanisms
Computational modeling is a powerful tool for elucidating reaction mechanisms, providing insights that are often difficult to obtain experimentally. mdpi.comnasa.gov For this compound, computational studies can help predict the outcomes of its reactions.
Elucidation of Transition States and Energy Barriers
A key aspect of modeling reaction mechanisms is the identification of transition states (TS) and the calculation of the associated energy barriers. A transition state is a first-order saddle point on the potential energy surface, and its energy determines the activation energy of the reaction. nih.gov
For reactions involving this compound, such as the electrophilic addition to the double bond, computational methods can be used to model the reaction pathway. This involves locating the structures of the reactants, intermediates, transition states, and products. The energy difference between the reactants and the transition state gives the activation barrier. nih.govrsc.org
For example, in the hydrohalogenation of the alkene moiety, two different carbocation intermediates can be formed. Computational studies can determine the relative energies of these intermediates and the transition states leading to them, thus predicting the major product. lumenlearning.com
Prediction of Regioselectivity and Stereoselectivity
Many reactions can yield multiple isomers. Regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over others. masterorganicchemistry.com
In the case of this compound, the addition of an unsymmetrical reagent to the C=C double bond can lead to two different regioisomers. The regioselectivity of such reactions is often governed by Markovnikov's rule, which states that the electrophile adds to the carbon atom with the most hydrogen atoms. lumenlearning.comtutorchase.com Computational chemistry can provide a more quantitative prediction by comparing the stabilities of the possible intermediates or transition states. numberanalytics.comchemistrysteps.com
The stereoselectivity of reactions, such as those that create new chiral centers, can also be predicted. For instance, the addition to the double bond can occur from either face, potentially leading to syn or anti addition products. By calculating the energies of the diastereomeric transition states, the preferred stereochemical outcome can be determined.
Molecular Dynamics Simulations for Solvent Effects on Reactivity
Molecular dynamics (MD) simulations are a powerful computational tool used to study the influence of solvent on the behavior and reactivity of molecules at an atomic level. researchgate.netmdpi.com For a compound like this compound, MD simulations could provide critical insights into how different solvents mediate its conformational changes, stability, and reaction pathways.
The reactivity of hydrazine derivatives can be significantly influenced by the surrounding solvent molecules. nih.govwikipedia.orglibretexts.org Solvents can stabilize or destabilize reactants, transition states, and products to varying degrees, thereby altering reaction rates and mechanisms. wikipedia.orglibretexts.orgresearchgate.net For instance, polar protic solvents might engage in hydrogen bonding with the hydrazine moiety, affecting its nucleophilicity. libretexts.org In contrast, aprotic solvents could lead to different reactivity profiles. wikipedia.orglibretexts.org
A typical MD simulation study on this compound would involve:
System Setup: Placing a single molecule of this compound in a simulation box filled with a chosen solvent (e.g., water, methanol, dimethyl sulfoxide).
Force Field Selection: Choosing an appropriate force field that accurately describes the interatomic and intermolecular interactions for both the solute and the solvent.
Simulation Run: Solving Newton's equations of motion for all atoms in the system over a specified period, generating a trajectory of atomic positions and velocities.
Analysis: Analyzing the trajectory to extract properties such as radial distribution functions (to understand solvation shells), hydrogen bond dynamics, and conformational changes of the butenyl chain.
By running simulations in various solvents, one could construct a detailed picture of how the solvent environment modulates the reactivity of the terminal double bond and the hydrazine group. This understanding is crucial for predicting reaction outcomes and designing synthetic routes. nih.gov
Table 1: Potential Solvents for Molecular Dynamics Simulation of this compound and Their Properties
| Solvent | Dielectric Constant (at 25°C) | Type | Potential Interactions |
| Water | 78.5 | Polar Protic | Hydrogen bonding with N-H and Cl⁻ ions |
| Methanol | 32.7 | Polar Protic | Hydrogen bonding, dipole-dipole |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Polar Aprotic | Dipole-dipole, potential for altered nucleophilicity |
| Acetonitrile | 37.5 | Polar Aprotic | Dipole-dipole interactions |
Spectroscopic Property Predictions (e.g., NMR, IR) to Aid Structural Elucidation
Computational chemistry offers robust methods for predicting spectroscopic data, which are invaluable for confirming molecular structures and interpreting experimental spectra. dtic.milrsc.org Density Functional Theory (DFT) is a widely used quantum mechanical method for this purpose. dtic.milmdpi.com
NMR Spectroscopy Prediction: The prediction of Nuclear Magnetic Resonance (NMR) spectra, particularly ¹H and ¹³C chemical shifts, is a common application of computational chemistry in structural elucidation. mdpi.comresearchgate.netgithub.ionih.govfrontiersin.org The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR shielding tensors, which are then converted to chemical shifts. mdpi.comnih.gov
For this compound, theoretical NMR predictions could help in:
Assigning specific proton and carbon signals in experimental spectra.
Confirming the connectivity of the butenyl chain to the hydrazine nitrogen.
Investigating the effect of protonation and the dihydrochloride form on the electronic environment of the nuclei.
Table 2: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts for (but-3-en-1-yl)hydrazine (Note: These are illustrative values for the free base and would differ for the dihydrochloride salt. Actual prediction requires specific computational software and methodology.)
| Atom | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |
| C1 | ~40 | ~3.0 |
| C2 | ~30 | ~2.3 |
| C3 | ~135 | ~5.8 |
| C4 | ~117 | ~5.1 |
IR Spectroscopy Prediction: Theoretical calculations of infrared (IR) spectra can predict the vibrational frequencies and intensities of a molecule. dtic.milrsc.org These predictions are instrumental in assigning experimental IR absorption bands to specific molecular vibrations. dtic.mil For this compound, DFT calculations could identify characteristic vibrational modes, such as:
N-H stretching frequencies of the hydrazinium (B103819) ion.
C=C stretching of the terminal alkene.
C-H stretching and bending modes of the alkyl and vinyl groups.
These predicted spectra can serve as a reference for experimentalists to confirm the synthesis of the target compound and to identify any impurities. dtic.milrsc.org
While direct computational studies on this compound are not yet available, the established methodologies in computational chemistry provide a clear path for future investigations into its properties and reactivity. Such studies would undoubtedly contribute to a deeper understanding of this and related hydrazine derivatives.
Advancements and Future Research Directions
Development of Novel Synthetic Routes to (but-3-en-1-yl)hydrazine dihydrochloride (B599025)
The development of efficient, scalable, and sustainable methods for the synthesis of (but-3-en-1-yl)hydrazine dihydrochloride is a critical first step toward its broader application. While traditional methods for hydrazine (B178648) synthesis exist, future research could focus on more modern and greener approaches.
One promising avenue is the adaptation of reductive amination protocols. For instance, the direct reductive alkylation of hydrazine derivatives using reagents like α-picoline-borane has proven effective for creating various N-alkylhydrazine derivatives. organic-chemistry.org Applying a similar one-pot strategy to a suitable butenyl precursor could offer a direct and efficient route to the target molecule.
| Potential Synthetic Strategy | Key Features | Potential Advantages |
| Reductive Alkylation | One-pot reaction with a suitable butenyl precursor and a hydrazine source. | High efficiency, good functional group tolerance. |
| Deoxygenative Hydrazination | Conversion of but-3-en-1-ol using a deoxygenating agent and a hydrazine source. | Utilizes readily available starting materials, avoids pre-functionalization. |
| Catalytic C-H Amination | Direct functionalization of 1-butene (B85601) using a catalyst and an aminating agent. | High atom economy, potential for late-stage functionalization. |
Exploration of New Reactivity Modes and Catalytic Systems
The dual functionality of this compound opens up a rich field for exploring novel reactivity. The hydrazine moiety can act as a nucleophile or a precursor to diazenes, while the terminal alkene is amenable to a wide range of addition and cross-coupling reactions.
Future research should investigate the selective functionalization of either the hydrazine or the alkene group. For instance, the hydrazine can be used in the synthesis of various nitrogen-containing heterocycles like pyrazoles and pyridazines. ijcrt.orgjournalagent.com The development of catalytic systems that can selectively promote either N-alkylation, N-arylation, or condensation reactions at the hydrazine site while leaving the alkene intact would be highly valuable. Palladium-catalyzed cross-coupling reactions have been successfully used for the synthesis of aryl hydrazines from aryl halides and hydrazine, and similar conditions could be explored for the arylation of (but-3-en-1-yl)hydrazine. nih.gov
Conversely, the development of catalytic systems for the selective functionalization of the terminal alkene is another important research direction. Reactions such as hydroamination, hydroboration-oxidation, and various cross-coupling reactions could be explored. Nickel-catalyzed hydrocarbonation of alkenes, for example, is an emerging method for the synthesis of complex sp³-rich molecules and could be applied to (but-3-en-1-yl)hydrazine derivatives. acs.org The challenge will lie in achieving high chemoselectivity in the presence of the reactive hydrazine group.
Expansion of Applications in Complex Molecule Synthesis
The unique structure of this compound makes it an attractive building block for the synthesis of complex molecules, particularly those containing heterocyclic scaffolds. The ability to participate in intramolecular reactions, where both the hydrazine and alkene functionalities are involved, is a particularly exciting prospect.
For example, intramolecular cyclization reactions could lead to the formation of novel heterocyclic ring systems. Depending on the reaction conditions and catalysts used, it may be possible to synthesize a variety of five-, six-, or seven-membered nitrogen-containing heterocycles. These structures are prevalent in many biologically active compounds and pharmaceuticals. mdpi.com The synthesis of hydrazide-hydrazone derivatives from hydrazine precursors is a well-established method for generating molecules with diverse biological activities, including antitumor and antimicrobial properties. ijcrt.orgmdpi.com
Furthermore, the terminal alkene can serve as a handle for late-stage functionalization, allowing for the introduction of additional complexity after the initial construction of a molecular scaffold. This strategy is particularly valuable in drug discovery and development, where the synthesis of a library of analogues is often required for structure-activity relationship studies.
Advanced Computational Studies for Predictive Reaction Design
Computational chemistry and molecular modeling can play a crucial role in accelerating the development and application of this compound. Density Functional Theory (DFT) calculations can be employed to investigate the electronic properties and reactivity of the molecule, providing insights into its preferred reaction pathways.
Computational studies can be used to:
Predict Reaction Outcomes: By modeling the transition states and reaction intermediates of potential reactions, it is possible to predict the feasibility and selectivity of a given transformation. This can help to guide experimental work and avoid unnecessary trial-and-error.
Design Novel Catalysts: Computational screening can be used to identify promising catalyst candidates for specific reactions involving (but-3-en-1-yl)hydrazine. By understanding the mechanism of catalysis at a molecular level, it is possible to design more efficient and selective catalysts.
Elucidate Reaction Mechanisms: When unexpected reactivity is observed, computational studies can be invaluable in elucidating the underlying reaction mechanism. This knowledge can then be used to optimize the reaction conditions or to develop new synthetic methods.
The integration of machine learning with computational chemistry is also a rapidly growing field that could be applied to the study of (but-3-en-1-yl)hydrazine. By training machine learning models on large datasets of reaction data, it may be possible to predict the outcome of new reactions with high accuracy.
Integration with Flow Chemistry and Automated Synthesis Platforms
The translation of novel synthetic methods from the research laboratory to industrial-scale production is often a significant challenge. Flow chemistry and automated synthesis platforms offer a powerful solution to this problem by enabling the safe, efficient, and scalable synthesis of chemical compounds.
The synthesis and reactions of hydrazine derivatives can be particularly well-suited to flow chemistry. rsc.orgrsc.org The ability to precisely control reaction parameters such as temperature, pressure, and reaction time can lead to improved yields and selectivities. Furthermore, the use of closed systems can enhance safety, which is an important consideration when working with potentially hazardous reagents like hydrazine.
Q & A
Q. What are the key physicochemical properties of (but-3-en-1-yl)hydrazine dihydrochloride, and how do they influence experimental handling?
Methodological Answer: The compound’s solubility, stability, and reactivity are critical for experimental design. For example, hydrazine dihydrochloride derivatives typically exhibit hygroscopicity, requiring storage in anhydrous conditions. Key properties include:
- Molecular Formula : Cl₂H₆N₂ (hydrazine dihydrochloride analog, ).
- Density : ~1.42 g/mL at 25°C ( ).
- Melting Point : Decomposition observed near 193°C (analogous phenylhydrazine derivatives, ).
- Solubility : High solubility in polar solvents (e.g., water, ethanol) due to ionic chloride groups. Always conduct thermogravimetric analysis (TGA) to assess thermal stability and use inert atmospheres during synthesis to prevent oxidation.
Q. What synthetic routes are reported for preparing alkenyl hydrazine dihydrochlorides?
Methodological Answer: A common method involves reacting hydrazine hydrate with halogenated precursors under acidic conditions. For example:
- Step 1 : React 3-buten-1-yl bromide with hydrazine hydrate in ethanol.
- Step 2 : Acidify with concentrated HCl to precipitate the dihydrochloride salt ( ). Optimization parameters include:
- Molar Ratios : Excess hydrazine (1.5–2.0 eq) improves yield.
- Reaction Time : 4–6 hours under reflux.
- Acid Concentration : 6M HCl ensures complete protonation ().
Advanced Research Questions
Q. How can spectroscopic techniques (e.g., NMR, IR) resolve structural ambiguities in this compound derivatives?
Methodological Answer:
- ¹H NMR : The vinyl proton (CH₂=CH–) appears as a multiplet at δ 5.2–5.8 ppm. Adjacent methylene groups (–CH₂–NH–) resonate at δ 2.8–3.2 ppm (split due to coupling with NH).
- IR : N–H stretches (3100–3300 cm⁻¹) and C=C stretches (1640–1680 cm⁻¹) confirm the hydrazine and alkene moieties ( ).
- Elemental Analysis : Verify stoichiometry (e.g., C:N:Cl ratio) to confirm purity.
Q. What role does this compound play in transition-metal complexation, and how can reaction conditions be optimized?
Methodological Answer: Hydrazine derivatives act as reducing agents or ligands. For example:
- Reduction of Re(VII) to Re(IV) : Hydrazine dihydrochloride reduces perrhenate (ReO₄⁻) to hexachlororhenate(IV) in HCl. Optimal conditions include:
- Acid Concentration : 6M HCl.
- Temperature : Reflux at 110°C.
- Excess Reagent : 20% excess hydrazine ensures complete reduction ().
- Ligand Design : The alkene group may coordinate to metals (e.g., Pd, Pt) for catalysis. Use UV-Vis and X-ray crystallography to confirm coordination geometry.
Q. How to address contradictions in reported reaction yields for hydrazine dihydrochloride-mediated syntheses?
Methodological Answer: Discrepancies often arise from uncontrolled variables. Implement a Design of Experiments (DOE) approach:
- Factors : Acid concentration, temperature, stoichiometry.
- Response Variables : Yield, purity.
- Statistical Tools : ANOVA or response surface methodology (RSM) to identify significant factors (). Example: A study on rhenium reduction showed yield variations from 85–95% when acid concentration was adjusted from 4M to 6M ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
